An In-depth Technical Guide to 9-Methyl-9H-carbazole-3-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 9-Methyl-9H-carbazole-3-carbaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 9-Methyl-9H-carbazole-3-carbaldehyde (CAS No. 21240-56-2), a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. We delve into its fundamental physicochemical and spectral properties, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and explore its reactivity. Furthermore, this guide highlights its significant role as a precursor to advanced functional materials, including potent antimicrobial agents and high-performance components for Organic Light-Emitting Diodes (OLEDs). This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the potential of this versatile carbazole derivative.
Introduction: The Strategic Importance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structure in both pharmaceutical and materials science research.[1] Its rigid, planar structure and electron-rich nature, stemming from the nitrogen heteroatom, impart desirable electronic, photophysical, and biological properties.[2] The functionalization of the carbazole core allows for the fine-tuning of these characteristics, leading to a vast array of derivatives with tailored functionalities.
9-Methyl-9H-carbazole-3-carbaldehyde, the subject of this guide, is a particularly valuable derivative. The methyl group at the 9-position enhances solubility and stability, while the aldehyde group at the 3-position serves as a versatile chemical handle for a multitude of synthetic transformations.[3][4] This strategic placement of functional groups makes it an ideal starting material for constructing more complex molecular architectures with applications ranging from targeted therapeutics to next-generation organic electronics.[5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective utilization in research and development.
Physicochemical Properties
The key physicochemical properties of 9-Methyl-9H-carbazole-3-carbaldehyde are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 21240-56-2 | [5][7] |
| Molecular Formula | C₁₄H₁₁NO | [5][8] |
| Molecular Weight | 209.25 g/mol | [7] |
| Appearance | Solid | [3] |
| Melting Point | 74-75 °C | [8] |
| Boiling Point | 262-264 °C at 13 Torr | [8] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [8] |
| LogP | 3.144 | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 9-Methyl-9H-carbazole-3-carbaldehyde. Representative spectral data are outlined below.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, and the N-methyl protons. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons exhibit complex splitting patterns in the aromatic region (7-9 ppm), and the N-methyl protons appear as a singlet further upfield (around 4 ppm).[3][5]
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the aldehyde group (typically >190 ppm), the aromatic carbons, and the N-methyl carbon.[3][9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 209.25). Fragmentation patterns can provide further structural information.[5][10]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1670-1700 cm⁻¹.[3]
Synthesis and Reactivity: A Practical Approach
The most common and efficient method for the synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.[11][12]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13]
-
Electrophilic Aromatic Substitution: The electron-rich carbazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[12]
The reaction is highly regioselective for electron-rich positions on the carbazole ring, with the 3 and 6 positions being the most favored due to electronic and steric factors.[10]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Experimental Protocol for Synthesis
This protocol is a robust and reproducible method for the laboratory-scale synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde.
Materials and Reagents:
-
9-Methyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Chloroform
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Addition of POCl₃: Add POCl₃ (1.05-1.2 equivalents) dropwise to the stirred DMF at 0 °C. The Vilsmeier reagent will form in situ. Stir the mixture at this temperature for 30-60 minutes.[13]
-
Substrate Addition: Dissolve 9-Methyl-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it slowly to the prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 45-95 °C. The optimal temperature and reaction time (typically 8-18 hours) should be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous mixture with dichloromethane or chloroform (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to yield 9-Methyl-9H-carbazole-3-carbaldehyde as a solid.[10]
Applications in Research and Drug Development
The aldehyde functionality of 9-Methyl-9H-carbazole-3-carbaldehyde makes it an invaluable precursor for a wide range of derivatives with significant applications.
Medicinal Chemistry: A Scaffold for Antimicrobial Agents
Carbazole derivatives have long been recognized for their broad spectrum of biological activities, including antibacterial and antifungal properties.[14][15] 9-Methyl-9H-carbazole-3-carbaldehyde serves as a key starting material for the synthesis of novel antimicrobial compounds. The aldehyde group can be readily converted into various pharmacologically active moieties such as Schiff bases, hydrazones, and other heterocyclic systems.[3][16]
For instance, condensation of the aldehyde with aminoguanidine or thiosemicarbazide can lead to derivatives with potent inhibitory activities against various bacterial and fungal strains.[3] Structure-activity relationship (SAR) studies have shown that modifications at the 3-position of the carbazole ring can significantly influence the antimicrobial potency.[14]
Table of Antimicrobial Activity for Carbazole Derivatives:
| Compound Type | Target Organism(s) | Reported Activity (MIC) | Reference(s) | | :--- | :--- | :--- | | Dihydrotriazine derivatives | S. aureus, E. coli | 0.5 - 2 µg/mL |[3] | | Aminoguanidine derivatives | S. aureus, E. coli | 0.5 - 2 µg/mL |[3] | | Pyrano[3,2-c]carbazole derivatives | P. aeruginosa, S. aureus | 9.37 - 12.5 µg/mL |[14] | | Thiazole-containing carbazoles | Gram-positive & Gram-negative bacteria | Moderate to good |[14] |
Caption: Synthetic pathways to antimicrobial agents.
Materials Science: Building Blocks for Organic Electronics
The excellent hole-transporting properties, high thermal stability, and wide energy gap of the carbazole moiety make it a cornerstone in the design of materials for organic electronic devices, particularly OLEDs.[6] 9-Methyl-9H-carbazole-3-carbaldehyde provides a reactive site for extending the π-conjugated system, which is crucial for tuning the electronic and optical properties of the final material.[17]
Derivatives of this aldehyde are used in various components of OLEDs:
-
Host Materials: The high triplet energy of the carbazole core makes it an ideal host for phosphorescent emitters, preventing energy loss and enhancing device efficiency.[6]
-
Emitting Materials: Functionalization at the 3-position can lead to molecules with high photoluminescence quantum yields, particularly for stable blue light emission, a critical component for full-color displays.[18]
-
Hole-Transporting Materials (HTMs): The electron-rich carbazole unit facilitates efficient injection and transport of holes within the device architecture.[6]
Performance Data for OLEDs with Carbazole-Based Materials:
| Device Role | Emitter Color | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates | Reference(s) |
| Blue Emitter | Deep-Blue | 4.43 | 11,364 | (0.159, 0.080) | [18] |
| Green Host | Green | 5.4 | > 4000 | (0.30, 0.61) | [19] |
| Blue Host | Blue | 10.3 | - | - | [19] |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 9-Methyl-9H-carbazole-3-carbaldehyde.
-
General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid the formation of dust and aerosols.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
-
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. It can be disposed of by a licensed chemical destruction plant or by controlled incineration.[14]
Conclusion
9-Methyl-9H-carbazole-3-carbaldehyde is a compound of significant strategic value, bridging the gap between fundamental organic synthesis and applied sciences. Its straightforward synthesis, coupled with the versatile reactivity of its aldehyde group, provides a robust platform for the development of novel molecules with tailored properties. The demonstrated success of its derivatives as potent antimicrobial agents and as high-performance materials in organic electronics underscores its importance. This guide has provided a comprehensive technical overview, from synthesis to application, to empower researchers and developers to fully harness the potential of this key chemical intermediate.
References
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MDPI. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. MDPI. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). Ningbo Inno Pharmchem Co., Ltd.. [Link]
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